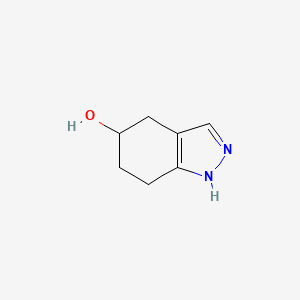
KP-457
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the use of sulfonyl radicals . Sulfonyl radicals have been used in a dual radical addition/radical coupling with unsaturated hydrocarbons . This strategy provides an entry to a variety of previously inaccessible linear and cyclic disulfurized adducts in a single step .Chemical Reactions Analysis
The chemical reactions involving this compound or similar compounds often involve the use of sulfonyl radicals . These reactions proceed through sequential sulfonyl and sulfinyl radical addition .Wissenschaftliche Forschungsanwendungen
Verbesserung der Thrombozytenproduktion aus humanen induzierten pluripotenten Stammzellen (hiPSCs)
KP-457 wurde als neuartiger ADAM17-Inhibitor mit einer umgekehrten Hydroxamsäurestruktur identifiziert . Es spielt eine entscheidende Rolle bei der ex-vivo-Generierung von Thrombozyten aus hiPSCs. Durch die Hemmung von ADAM17 verhindert this compound das Ablösen von Glykoprotein Ibα (GPIbα), einem Rezeptor, der für die Thrombozytenadhäsion und -lebensdauer entscheidend ist . Dies erhöht die Ausbeute und Funktionalität von hiPSC-abgeleiteten Thrombozyten, was für die Transfusionsmedizin und Patienten mit Thrombozytopenie oder Blutungsstörungen von entscheidender Bedeutung ist .
Erhaltung der Thrombozytenintegrität bei erhöhten Temperaturen
Die Verbindung this compound hat sich bei der Erhaltung des GPIbα-Ausdrucks in Thrombozyten gezeigt, die bei 37 °C kultiviert wurden . Dies ist von Bedeutung, da Thrombozyten bei dieser Temperatur aufgrund der ADAM17-vermittelten Ablösung von GPIbα abgebaut werden . Die schützende Wirkung von this compound auf die Thrombozytenintegrität könnte zu einer verbesserten Erhaltung funktionsfähiger Thrombozyten führen, die in der Kultur erzeugt werden, insbesondere solche, die von hiPSCs abgeleitet sind .
Verbesserung der hämostatischen Funktion bei Thrombozytentransfusionen
In einem Thrombusbildungsmodell mit immundefizienten Mäusen zeigten iPSC-abgeleitete Thrombozyten, die mit this compound behandelt wurden, eine verbesserte hämostatische Funktion . Dies deutet darauf hin, dass this compound eine entscheidende Rolle bei der Verbesserung der Wirksamkeit von Thrombozytentransfusionen spielen könnte und bessere Ergebnisse für Patienten bietet, die eine hämostatische Unterstützung benötigen .
Potenzielle Anwendung bei Blutgerinnungsstörungen
Die Rolle von this compound bei der Erhaltung der Thrombozytenfunktionalität deutet auf potenzielle therapeutische Anwendungen bei der Behandlung von Blutgerinnungsstörungen hin . Durch die Gewährleistung einer höheren Ausbeute an funktionsfähigen Thrombozyten könnte this compound zu Behandlungsstrategien für Erkrankungen wie Hämophilie und andere Gerinnungsfaktordefizite beitragen .
Beitrag zur Sicherheit der Transfusionsmedizin
Die Verwendung von this compound bei der Generierung von hiPSC-abgeleiteten Thrombozyten könnte die mit Spenderthrombozytentransfusionen verbundenen Risiken wie Infektionen und Immunreaktionen reduzieren . Dies entspricht dem Ziel, infektionsfreie, spenderunabhängige Thrombozytenkonzentrate für die Transfusion zu entwickeln .
Fortschritt in der regenerativen Medizin
Die Fähigkeit von this compound, die Produktion von funktionsfähigen Thrombozyten aus hiPSCs zu verbessern, ist ein wichtiger Schritt in Richtung ihrer klinischen Anwendung . Dies könnte den Weg für Fortschritte in der regenerativen Medizin ebnen, bei denen patientenspezifische Thrombozyten für personalisierte Therapien erzeugt werden können .
Zukünftige Richtungen
The future directions in the research of this compound or similar compounds could involve further exploration of the use of sulfonyl radicals in chemical reactions . This could lead to the development of new strategies for the synthesis of a variety of previously inaccessible linear and cyclic disulfurized adducts .
Wirkmechanismus
- KP-457 selectively inhibits ADAM17 (also known as TNF-α-converting enzyme). ADAM17 plays a crucial role in cleaving various molecules, including GPIbα, GPV, and TNF-α .
- Specifically, this compound interferes with the catalytic domain of ADAM17 by blocking Zn2+ chelation .
- This compound inhibits the cleavage of TNF-α sequences by ADAM17. Its potency is approximately tenfold higher than that of GM-6001, a panmetalloproteinase inhibitor .
- In cellular assays, this compound exhibits remarkable selectivity for ADAM17 over other MMPs (matrix metalloproteinases) and ADAM10 (50-fold higher selectivity) .
- This compound prevents GPIbα shedding from induced pluripotent stem cell (iPSC)-derived platelets. These platelets, generated in the presence of this compound, exhibit improved GPIbα-dependent aggregation, comparable to human fresh platelets .
- Notably, this compound’s inhibitory concentration for GPIbα shedding is lower than that of the panmetalloproteinase inhibitor GM-6001 .
- For transportation and storage, it is recommended to keep this compound in a dry state at -20°C. Its shelf life is three years .
- In an ex vivo model, iPSC-derived platelets generated with this compound exhibit enhanced hemostatic function, outperforming GM-6001 or p38 MAPK inhibitors .
- This compound retains GPIbα expression on iPSC-derived platelets, contributing to their improved functionality .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Eigenschaften
IUPAC Name |
N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7S2/c1-3-4-13-30-19-9-11-20(12-10-19)32(28,29)15-21(23(25)16-24)18-7-5-17(6-8-18)14-22-31(2,26)27/h5-12,16,21-22,25H,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWDSTUVCAZZDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=C(C=C2)CNS(=O)(=O)C)N(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365803-52-6 | |
| Record name | N-{2-[4-(but-2-yn-1-yloxy)benzenesulfonyl]-1-[4-(methanesulfonamidomethyl)phenyl]ethyl}-N-hydroxyformamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of KP-457 and how does it impact platelet production from human induced pluripotent stem cells (hiPSCs)?
A1: this compound is a selective inhibitor of ADAM17 (a disintegrin and metalloproteinase 17). [, , ] ADAM17 is known to cleave glycoprotein Ibα (GPIbα) from the surface of platelets, particularly at 37°C. GPIbα is critical for platelet adhesion and function, and its loss renders platelets less effective. By selectively inhibiting ADAM17, this compound prevents GPIbα shedding and thus improves the yield of functional platelets from hiPSCs cultured at 37°C. [, , ]
Q2: How does this compound compare to other inhibitors tested in the context of hiPSC-derived platelet production?
A2: The research compared this compound to pan-metalloproteinase inhibitors like GM-6001 and p38 MAPK inhibitors like SB203580. this compound demonstrated superior efficacy in preventing GPIbα shedding at lower concentrations compared to GM-6001. [] While p38 MAPK inhibitors have shown some promise in preventing GPIbα shedding in stored platelets, they were found to be cytotoxic during the hiPSC differentiation process, ultimately reducing platelet yield. [] This suggests that this compound offers a more targeted and less toxic approach for enhancing functional hiPSC-derived platelet production.
Q3: What in vivo evidence supports the efficacy of this compound in improving hiPSC-derived platelet function?
A3: Researchers employed a thrombus formation model using immunodeficient mice transfused with hiPSC-derived platelets. Platelets generated in the presence of this compound demonstrated significantly improved hemostatic function compared to those generated without the inhibitor. [] This finding highlights the translational potential of this compound in generating functional platelets for therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



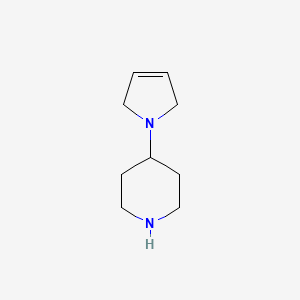
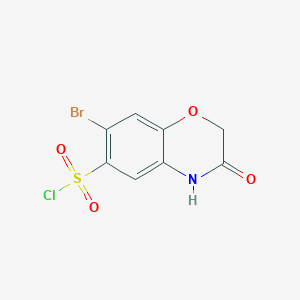
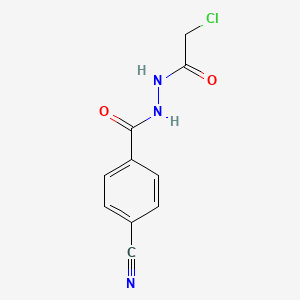
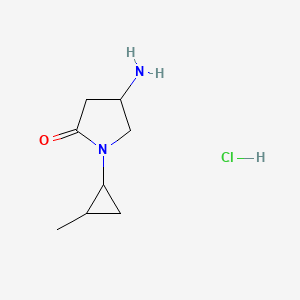
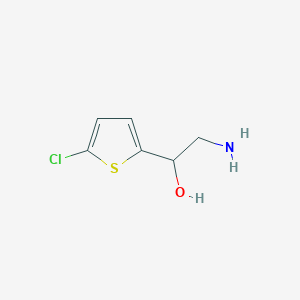
![3-Bromo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1526187.png)
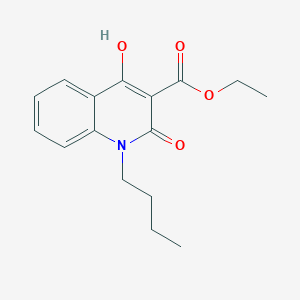

![1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1526190.png)
![5-Fluorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B1526192.png)
![6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1526194.png)
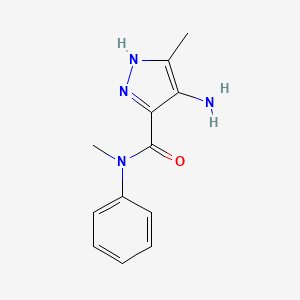
![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)
